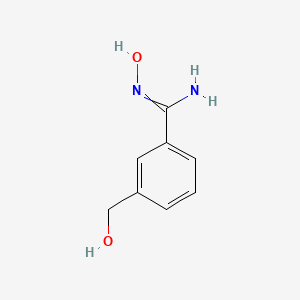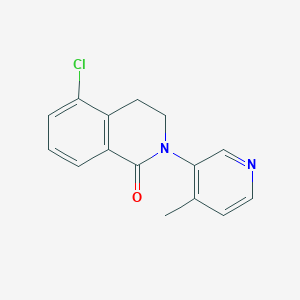
N-hydroxy-3-(hydroxymethyl)benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-3-(hydroxymethyl)benzimidamide is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the N’-hydroxy and hydroxymethyl groups in this compound makes it a versatile intermediate for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-(hydroxymethyl)benzimidamide can be achieved through several methods. One common approach involves the reaction of benzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime, followed by a reduction step to yield the desired product . Another method involves the use of N-hydroxyimidoyl chloride, which reacts with amines to form the amidoxime derivative .
Industrial Production Methods
Industrial production of N’-hydroxy-3-(hydroxymethyl)benzimidamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-(hydroxymethyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N’-hydroxy-3-(hydroxymethyl)benzimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(hydroxymethyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with DNA and RNA, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxybenzimidamide
- 3-hydroxymethylbenzimidazole
- N-hydroxy-3-methylbenzimidamide
Uniqueness
N’-hydroxy-3-(hydroxymethyl)benzimidamide is unique due to the presence of both N’-hydroxy and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for a broader range of applications and makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-2-6(4-7)5-11/h1-4,11-12H,5H2,(H2,9,10) |
InChI Key |
DKSFMGRTWCDFRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















